molecular formula C14H13ClN6OS B2582496 1-(4-chlorophenyl)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)-5-methyl-1H-1,2,3-triazole-4-carboxamide CAS No. 871323-47-6

1-(4-chlorophenyl)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)-5-methyl-1H-1,2,3-triazole-4-carboxamide

Cat. No.: B2582496
CAS No.: 871323-47-6
M. Wt: 348.81
InChI Key: PSZCOBRKXJUNIN-UHFFFAOYSA-N
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Description

1-(4-chlorophenyl)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)-5-methyl-1H-1,2,3-triazole-4-carboxamide is a useful research compound. Its molecular formula is C14H13ClN6OS and its molecular weight is 348.81. The purity is usually 95%.
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Biological Activity

The compound 1-(4-chlorophenyl)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)-5-methyl-1H-1,2,3-triazole-4-carboxamide is a member of a class of heterocyclic compounds known for their diverse biological activities, particularly in medicinal chemistry. This article aims to explore the biological activity of this compound by reviewing relevant research findings, including its synthesis, mechanisms of action, and potential therapeutic applications.

Molecular Structure

The molecular formula for the compound is C20H15ClN4OSC_{20}H_{15}ClN_{4}OS, with a molecular weight of approximately 394.88 g/mol. The structure incorporates both thiadiazole and triazole moieties, which are significant for their biological activities.

Spectroscopic Data

The compound's characteristics can be summarized as follows:

PropertyValue
Molecular FormulaC20H15ClN4OSC_{20}H_{15}ClN_{4}OS
Molecular Weight394.88 g/mol
InChIInChI=1S/C20H15ClN4OS/...
InChIKeyAYOBOBYAVONSTL-UHFFFAOYSA-N

Anticancer Properties

Recent studies have highlighted the anticancer potential of thiadiazole derivatives. For instance, compounds similar to the one have demonstrated cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer) and HepG2 (liver cancer) cells. The mechanism often involves the induction of apoptosis and cell cycle arrest.

Case Study: Cytotoxicity Evaluation

In a comparative study, several derivatives were synthesized and tested for their efficacy:

Compound IDIC50 (µg/mL)Cell LineMechanism of Action
4e5.36MCF-7Apoptosis induction
4i2.32HepG2Cell cycle arrest

The findings indicated that structural modifications significantly affected the biological activity, emphasizing the importance of substituents on the thiadiazole ring in enhancing anticancer properties .

The biological activity of this compound can be attributed to several mechanisms:

  • Apoptosis Induction : Increased Bax/Bcl-2 ratio and activation of caspase pathways have been observed in treated cells, indicating apoptosis as a primary mode of action.
  • Cell Cycle Arrest : Studies have shown that these compounds can cause cell cycle arrest at specific phases (S and G2/M), disrupting normal cellular proliferation .

Pharmacokinetics and Toxicology

Understanding the pharmacokinetic profile is crucial for evaluating the therapeutic potential of any drug candidate. While detailed pharmacokinetic data specific to this compound is limited, related studies suggest that derivatives with improved lipid solubility and permeability across cellular membranes exhibit better bioavailability and therapeutic efficacy .

Toxicological Profile

Preliminary toxicity assessments indicate that some derivatives may exhibit acute toxicity; however, detailed toxicological studies are necessary to establish safety profiles for clinical applications .

Properties

IUPAC Name

1-(4-chlorophenyl)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)-5-methyltriazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13ClN6OS/c1-3-11-17-19-14(23-11)16-13(22)12-8(2)21(20-18-12)10-6-4-9(15)5-7-10/h4-7H,3H2,1-2H3,(H,16,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSZCOBRKXJUNIN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NN=C(S1)NC(=O)C2=C(N(N=N2)C3=CC=C(C=C3)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13ClN6OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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